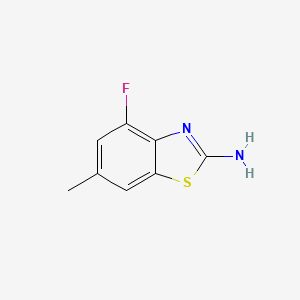

2-Benzothiazolamine, 4-fluoro-6-methyl-

Description

Contextualization within Benzothiazole (B30560) Chemistry Research

The benzothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in medicinal chemistry and materials science. bohrium.comnih.gov Benzothiazole and its derivatives are recognized as crucial pharmacophores, meaning they are the essential part of a molecule's structure responsible for its biological activity. bohrium.comtandfonline.com This class of compounds exhibits a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. jchemrev.comjchemrev.com

The versatility of the benzothiazole nucleus allows for substitutions at various positions, with the 2-position being a particularly common site for modification. tandfonline.com The introduction of different functional groups enables the fine-tuning of a molecule's biological and physical characteristics. The development of novel synthetic routes, including green chemistry approaches and efficient catalytic systems, continues to make a wide array of benzothiazole derivatives accessible for research and development. bohrium.comnih.govorganic-chemistry.org The ongoing exploration of benzothiazoles has led to numerous patented inventions and clinical drug candidates, especially in the field of oncology. tandfonline.comjchemrev.com

Significance of Fluorinated Heterocycles in Contemporary Chemical Research

The incorporation of fluorine into heterocyclic compounds is a key strategy in modern drug discovery. tandfonline.comnih.gov Approximately 20-30% of all pharmaceuticals contain fluorine, a testament to the element's unique and beneficial properties. numberanalytics.com The introduction of a carbon-fluorine bond, one of the strongest in organic chemistry, can profoundly influence a molecule's characteristics. tandfonline.comtandfonline.com

Key advantages of fluorination include:

Enhanced Metabolic Stability : The strength of the C-F bond can prevent metabolic breakdown by enzymes in the body, increasing the drug's half-life. tandfonline.comtandfonline.com

Improved Bioavailability : Fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which can improve a molecule's ability to be absorbed and distributed in the body. nih.govmdpi.com

Increased Binding Affinity : The high electronegativity of fluorine can lead to more potent interactions with biological targets like enzymes and receptors. nih.gov

Modified Lipophilicity : Fluorination can alter a molecule's fat-solubility, which affects its ability to cross cell membranes. tandfonline.commdpi.com

This strategic use of fluorine has been instrumental in the development of numerous blockbuster drugs and is a critical tool for medicinal chemists seeking to optimize lead compounds. nih.govtandfonline.com The combination of fluorine with heterocyclic scaffolds, such as benzothiazole, creates a subclass of compounds that often exhibit enhanced properties. tandfonline.comnih.gov

Rationale for Investigating 2-Benzothiazolamine, 4-fluoro-6-methyl- as a Research Subject

The specific structure of 2-Benzothiazolamine, 4-fluoro-6-methyl- provides a clear rationale for its investigation as a research subject. It synergistically combines the established biological potential of the 2-aminobenzothiazole (B30445) core with the property-enhancing effects of fluorination.

The 2-Aminobenzothiazole Core : This structural motif is a well-established pharmacophore known to be a privileged scaffold in the development of bioactive agents. jchemrev.comresearchgate.net

The 4-Fluoro Substituent : The placement of a fluorine atom on the benzene ring is anticipated to modulate the electronic properties of the entire molecule. This can influence its metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.commdpi.com

The 6-Methyl Substituent : The methyl group can also influence the molecule's physical properties, such as its solubility and how it packs in a solid state, which can be relevant for both biological activity and material science applications. acs.org

Therefore, the investigation of 2-Benzothiazolamine, 4-fluoro-6-methyl- is driven by the hypothesis that the unique combination of these three structural components could result in a compound with novel or enhanced biological activities, making it a prime candidate for screening in drug discovery programs and for study in materials science. The synthesis and evaluation of such precisely substituted molecules are central to advancing the field of medicinal chemistry. mdpi.comnih.gov

Data Tables

Table 1: Key Attributes of Core Chemical Scaffolds

| Scaffold | Key Characteristics | Relevance in Research |

|---|---|---|

| Benzothiazole | Bicyclic aromatic heterocycle. tandfonline.com | Versatile pharmacophore with a wide range of biological activities (anticancer, antimicrobial, etc.). jchemrev.comjchemrev.com |

| Fluorinated Heterocycle | Heterocyclic compound containing one or more fluorine atoms. numberanalytics.com | Improved metabolic stability, bioavailability, and binding affinity in drug candidates. tandfonline.comnih.gov |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2-Benzothiazolamine, 4-fluoro-6-methyl- |

| 2-(4'-aminophenyl)-6-methyl benzothiazole |

| Fludrocortisone |

| Fluoxetine |

| Fluticasone |

| Linezolid |

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-6-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCDNJRYJKHJJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Benzothiazolamine, 4 Fluoro 6 Methyl

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis is a foundational strategy in organic synthesis that deconstructs a target molecule into simpler, commercially available, or easily synthesized precursors. For 2-Benzothiazolamine, 4-fluoro-6-methyl-, the most logical disconnection occurs at the C-N and C-S bonds of the thiazole (B1198619) ring, a common strategy for benzothiazole (B30560) synthesis. mdpi.comnih.gov

This disconnection points to a key intermediate: 3-fluoro-5-methyl-2-aminobenzenethiol . This precursor contains the requisite fluorine and methyl substituents in the correct positions on the benzene (B151609) ring. The 2-amino group would then be introduced by cyclization with a suitable one-carbon electrophile that also provides the exocyclic nitrogen atom.

The primary synthetic challenge, therefore, shifts to the efficient and regioselective synthesis of 3-fluoro-5-methyl-2-aminobenzenethiol. A plausible route to this precursor could start from a commercially available substituted aniline (B41778), such as 3-fluoro-5-methylaniline (B1303435). The synthesis would involve the introduction of a thiol group ortho to the amino group. This can be a multi-step process, often involving the introduction of a sulfonyl chloride group followed by reduction. wikipedia.org

Alternative precursors for 2-aminobenzothiazole (B30445) synthesis include appropriately substituted anilines and a thiocyanate (B1210189) source. nih.govnih.gov In this approach, a substituted aniline like 4-fluoro-2-methylaniline (B1329321) could react with a thiocyanating agent, followed by cyclization to form the benzothiazole ring. nih.gov However, controlling regioselectivity during thiocyanation can be challenging. nih.gov

| Precursor Name | Rationale for Selection | Potential Synthetic Origin |

|---|---|---|

| 3-fluoro-5-methyl-2-aminobenzenethiol | Contains the complete substituted benzene ring, facilitating direct cyclization. | Multi-step synthesis from 3-fluoro-5-methylaniline. |

| 4-fluoro-2-methylaniline | A simpler starting material for syntheses involving thiocyanation and subsequent cyclization. | Commercially available or synthesized from corresponding nitrobenzene. |

| Potassium or Sodium Thiocyanate | Commonly used reagent to introduce the thiocyanate group in aniline derivatives. | Commercially available. |

Novel Synthetic Routes via Cyclocondensation and Annulation Reactions

The construction of the 2-aminobenzothiazole core from the selected precursors predominantly relies on cyclocondensation reactions. mdpi.comnih.gov These reactions involve the formation of the thiazole ring in a single, often catalyzed, step.

One of the most established methods is the reaction of a 2-aminothiophenol (B119425) with cyanogen (B1215507) bromide or a similar cyanating agent. mdpi.com In the case of 2-Benzothiazolamine, 4-fluoro-6-methyl-, the reaction would involve the treatment of 3-fluoro-5-methyl-2-aminobenzenethiol with cyanogen bromide.

Another prominent route is the oxidative cyclization of a substituted thiourea (B124793). nih.govorgsyn.org This would begin with the reaction of 4-fluoro-2-methylaniline with a thiocyanate salt to form the corresponding N-(4-fluoro-2-methylphenyl)thiourea. This intermediate can then be cyclized using an oxidizing agent like bromine in an acidic medium. nih.govnih.gov A significant advantage of this approach is the use of more readily available anilines instead of the more complex aminothiophenols.

More recent synthetic innovations focus on metal-catalyzed reactions. For instance, iron(III) chloride has been used to catalyze the tandem reaction of 2-iodoanilines with isothiocyanates in water, offering an environmentally benign route to 2-aminobenzothiazoles. rsc.org Adapting this to the target molecule would require the synthesis of 2-iodo-3-fluoro-5-methylaniline.

| Synthetic Route | Key Reagents | General Advantages | General Disadvantages |

|---|---|---|---|

| From 2-Aminothiophenol | 2-Aminothiophenol derivative, Cyanogen bromide | High regioselectivity, direct formation of the ring. | The aminothiophenol precursor can be challenging to synthesize and handle. |

| From Substituted Aniline (Hugershoff reaction) | Aniline derivative, Thiocyanate salt, Oxidizing agent (e.g., Bromine) | Uses more accessible starting materials. nih.gov | Potential for side reactions and issues with regioselectivity. nih.gov |

| Metal-Catalyzed Cyclization | Substituted 2-haloaniline, Isothiocyanate, Metal catalyst (e.g., FeCl₃, CuI) | Often proceeds under milder conditions, can be more environmentally friendly. rsc.orgresearchgate.net | Requires synthesis of specific halogenated precursors. |

Regioselective Functionalization and Substituent Introduction Strategies

Achieving the specific substitution pattern of 2-Benzothiazolamine, 4-fluoro-6-methyl- requires precise control over the regiochemistry of the reactions. The strategies for introducing the fluoro, methyl, and amino groups can be broadly categorized into two approaches: functionalization of a pre-formed benzothiazole ring or synthesis from pre-functionalized precursors.

The synthesis from pre-functionalized precursors, as discussed in the retrosynthetic analysis, is generally the more reliable method for obtaining a specific isomer. For example, starting with 3-fluoro-5-methylaniline ensures the correct placement of the fluorine and methyl groups on the final product.

Direct functionalization of a benzothiazole ring is also possible, though it can be less regioselective. Electrophilic aromatic substitution on the benzothiazole ring typically occurs at the 4- and 7-positions. Therefore, introducing the fluorine atom at the 4-position of a 6-methyl-2-aminobenzothiazole via electrophilic fluorination could be a potential, albeit challenging, step.

The introduction of the amino group at the C-2 position is a defining feature of these synthetic routes. This is almost exclusively achieved during the ring-forming cyclocondensation step, for example, by using reagents like thiourea or cyanogen bromide. nih.gov Post-cyclization amination at the C-2 position is less common. However, methods for the N-alkylation of 2-aminobenzothiazoles using benzylic alcohols have been developed, demonstrating the potential for further functionalization of the amino group. rsc.orgorganic-chemistry.org

Mechanistic Insights into Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and improving yields. The most common synthesis of 2-aminobenzothiazoles proceeds via the condensation of a substituted aniline with a thiocyanate, followed by oxidative cyclization.

The generally accepted mechanism for this reaction, often referred to as the Hugershoff reaction, involves the following key steps:

Formation of a Phenylthiourea (B91264): The substituted aniline attacks the thiocyanate salt (or thiocyanic acid generated in situ) to form an N-arylthiourea intermediate.

Electrophilic Attack: An oxidizing agent, such as bromine, activates the thiourea.

Intramolecular Cyclization: The electron-rich benzene ring of the phenylthiourea undergoes an intramolecular electrophilic attack, leading to the formation of the thiazole ring. This is a crucial step where regioselectivity is determined.

Aromatization: The cyclized intermediate loses a proton and undergoes oxidation to form the stable, aromatic 2-aminobenzothiazole ring system.

In syntheses starting from 2-aminothiophenols, the mechanism involves the nucleophilic attack of the amino group on the electrophilic carbon of the cyanating agent, followed by an intramolecular attack of the thiol group and subsequent dehydration to form the benzothiazole ring. researchgate.net

Recent studies using visible light have proposed a radical reaction pathway, where an in situ-generated disulfide acts as a photosensitizer, generating singlet oxygen and superoxide (B77818) anions as key oxidants for the dehydrogenation step. researchgate.netresearchgate.net

Green Chemistry Approaches and Sustainable Synthesis Research

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for the synthesis of benzothiazole derivatives. nih.gov These green chemistry approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. nih.gov

Several green strategies are applicable to the synthesis of 2-Benzothiazolamine, 4-fluoro-6-methyl-:

Use of Green Solvents: Water has been shown to be an effective solvent for the synthesis of 2-aminobenzothiazoles from 2-aminothiophenols and isothiocyanates, often accelerating the reaction rate. scilit.com Ethanol is another commonly used green solvent. nih.gov

Catalysis: The use of reusable or biodegradable catalysts is a cornerstone of green synthesis. This includes biocatalysts like laccase, heterogeneous catalysts such as SnP₂O₇, and metal-free catalysts. mdpi.com For instance, an FeCl₃-catalyzed reaction in water provides a greener alternative to traditional methods. rsc.org

Energy-Efficient Methods: Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption in the preparation of benzothiazole derivatives. mdpi.com Similarly, visible-light-promoted synthesis offers an energy-efficient and catalyst-free option. researchgate.net

Atom Economy: One-pot, multi-component reactions are being developed to improve atom economy by combining several synthetic steps without isolating intermediates. nih.gov For example, a three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under solvent-free conditions has been reported. nih.gov

These green approaches not only minimize the environmental impact of chemical synthesis but also often lead to higher yields and simpler purification procedures. nih.govmdpi.com

Chemical Reactivity and Mechanistic Studies of 2 Benzothiazolamine, 4 Fluoro 6 Methyl

Electrophilic Aromatic Substitution Patterns and Directed Functionalization

The benzene (B151609) ring of 2-Benzothiazolamine, 4-fluoro-6-methyl- is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing aromatic systems. masterorganicchemistry.com The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the 4-fluoro group, the 6-methyl group, and the 2-amino-thiazole moiety.

The mechanism of EAS typically involves two steps: the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate (a benzenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com, libretexts.org The rate and position of this attack are heavily influenced by the electronic properties of the substituents already present on the ring.

Directing Effects of Substituents:

6-Methyl Group (-CH₃): As an alkyl group, it is an activating substituent, donating electron density to the ring via induction and hyperconjugation. It directs incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho (C5) and para (C2, occupied) to the methyl group are key sites.

4-Fluoro Group (-F): Halogens are a unique class of substituents. Due to their high electronegativity, they are deactivating via induction, slowing the rate of reaction. However, due to their lone pairs, they are ortho- and para-directors through resonance. The fluorine atom directs incoming electrophiles to the ortho (C3 and C5) and para (C7, occupied) positions.

2-Amino-thiazole Moiety: The fused thiazole (B1198619) ring and the exocyclic amino group collectively influence the electron density of the benzene ring. The 2-amino group is a powerful activating group, feeding electron density into the heterocyclic system which, in turn, influences the fused benzene ring. nih.gov

The ultimate substitution pattern arises from the interplay of these competing or reinforcing effects. The available positions for substitution on the benzene ring are C5 and C7. The methyl group at C6 directs to the ortho C5 position. The fluorine atom at C4 also directs to its ortho C5 position. Therefore, the directing effects of both the methyl and fluoro groups are cooperative, strongly favoring electrophilic attack at the C5 position. msu.edu The position C7 is sterically hindered by the adjacent methyl group at C6.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-Amino-4-fluoro-6-methyl-5-nitrobenzothiazole |

| Halogenation | Br₂ / FeBr₃ | 5-Bromo-2-amino-4-fluoro-6-methylbenzothiazole |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-4-fluoro-6-methylbenzothiazole-5-sulfonic acid |

Nucleophilic Reactivity of the Exocyclic Amine Moiety

The exocyclic amino group (-NH₂) at the C2 position of the benzothiazole (B30560) ring is a key functional handle, exhibiting characteristic nucleophilic behavior. nih.gov Its reactivity is modulated by the electronic effects of the substituents on the benzene ring. The electron-donating 6-methyl group tends to increase the electron density on the nitrogen atom, enhancing its nucleophilicity. Conversely, the electron-withdrawing 4-fluoro group decreases the electron density, reducing nucleophilicity. The net effect is a balance of these opposing influences.

The lone pair of electrons on the nitrogen atom can attack various electrophiles, leading to a range of functionalized derivatives. Common reactions include acylation, alkylation, and condensation reactions. tandfonline.com, rsc.org, mdpi.com

Acylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride would yield N-(4-fluoro-6-methylbenzo[d]thiazol-2-yl)acetamide. Such reactions are often used for protecting the amino group or for synthesizing biologically active amide derivatives. nih.gov

Reaction with Isocyanates: The nucleophilic amine can add to the electrophilic carbon of isocyanates to form urea (B33335) derivatives. mdpi.com

Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions yields imines, also known as Schiff bases, which are important intermediates for the synthesis of more complex heterocyclic systems. uokerbala.edu.iq

Table 2: Representative Reactions of the Exocyclic Amine

| Reaction Class | Electrophile | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-Aryl Amide |

| Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | Sulfonamide |

| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine |

| Condensation | Benzaldehyde (C₆H₅CHO) | Schiff Base (Imine) |

Heterocyclic Ring Opening and Rearrangement Reactions

While the benzothiazole ring is generally stable and aromatic, it can undergo cleavage or rearrangement under specific conditions, often initiated by intramolecular nucleophilic attack. nih.gov, wikipedia.org These reactions provide pathways to novel molecular scaffolds.

One significant transformation is a thermal rearrangement observed in α-amino acid amide derivatives of 2-aminobenzothiazoles. nih.gov, nih.gov In this process, a nucleophilic nitrogen from the amide side chain attacks the electrophilic C2 carbon of the benzothiazole ring. This forms a strained spiro intermediate, which then collapses by cleaving the C-S bond of the thiazole ring. The resulting thiol intermediate is typically oxidized by air to form a symmetrical disulfide product. nih.gov It is plausible that an appropriately derivatized 2-Benzothiazolamine, 4-fluoro-6-methyl- would undergo a similar rearrangement. The electronic nature of the fluoro and methyl groups would influence the electrophilicity of the C2 carbon, potentially affecting the rate of the initial intramolecular attack.

Another class of reactions involves oxidative ring opening. Treatment of benzothiazole derivatives with strong oxidizing agents in the presence of a nucleophilic solvent (like an alcohol) can lead to the cleavage of the thiazole ring, forming acylamidobenzene sulfonate esters. researchgate.net This process is thought to proceed via the opening of the thiazole ring followed by the oxidation of the resulting thiol. researchgate.net

Table 3: Ring Opening and Rearrangement Reactions of Benzothiazole Derivatives

| Reaction Type | Key Conditions | Intermediate/Product Type | Reference |

|---|---|---|---|

| Thermal Rearrangement | α-amino acid amide derivative, heat | Spiro intermediate, disulfide | nih.gov, nih.gov |

| Oxidative Ring Opening | Magnesium monoperoxyphthalate, alcohol | Acylamidobenzene sulfonate ester | researchgate.net |

Transition Metal-Catalyzed Transformations and Cross-Coupling Methodologies

Transition metal catalysis offers a powerful toolkit for the synthesis and functionalization of heterocyclic compounds like 2-Benzothiazolamine, 4-fluoro-6-methyl-. acs.org, youtube.com, youtube.com Palladium and copper catalysts are frequently employed to forge new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Synthesis and C-H Functionalization: Palladium-catalyzed intramolecular C-H functionalization/C-S bond formation is a modern strategy for constructing the 2-substituted benzothiazole core itself. acs.org For the pre-formed 2-Benzothiazolamine, 4-fluoro-6-methyl-, palladium-catalyzed C-H activation could be used to introduce new substituents at the C5 or C7 positions of the benzene ring. nih.gov

Cross-Coupling Reactions: The exocyclic amino group and the aromatic C-H or potential C-halogen bonds can participate in various cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction could be used to couple the exocyclic amine with aryl halides, forming diarylamine structures. youtube.com

Suzuki and Stille Couplings: If the molecule were further functionalized to introduce a halide (e.g., at C5), it could serve as an electrophilic partner in Suzuki (with boronic acids) or Stille (with organostannanes) couplings to form new C-C bonds. youtube.com

Copper-Catalyzed Reactions: Copper catalysts are effective for synthesizing 2-aminobenzothiazoles from 2-haloanilines and isothiocyanates. capes.gov.br, acs.org They also catalyze domino C-S cross-coupling reactions and the formation of fused heterocyclic systems. nih.gov

Table 4: Potential Transition Metal-Catalyzed Reactions

| Reaction Name | Catalyst System (Example) | Coupling Partners | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Base | Aryl-Br + Aryl-B(OH)₂ | C-C |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand, Base | Aryl-NH₂ + Aryl-Br | C-N |

| C-H Arylation | Pd(OAc)₂, Ligand | Aryl-H + Aryl-Br | C-C |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), provides profound insights into the electronic structure, reactivity, and reaction mechanisms of molecules like 2-Benzothiazolamine, 4-fluoro-6-methyl-. scirp.org Such studies can predict molecular geometries, analyze frontier molecular orbitals (HOMO and LUMO), and calculate reactivity descriptors.

Theoretical studies on 2-aminobenzothiazole (B30445) show that the HOMO is typically localized over the benzene ring and the exocyclic amino group, while the LUMO is distributed over the thiazole ring. scirp.org The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. scirp.org

For 2-Benzothiazolamine, 4-fluoro-6-methyl-, the substituents would modulate these electronic properties:

The electron-donating 6-methyl group would raise the energy of the HOMO, likely decreasing the HOMO-LUMO gap and increasing reactivity.

The electron-withdrawing 4-fluoro group would lower the energy of both the HOMO and LUMO. Its net effect on the energy gap and reactivity would depend on the relative magnitude of these shifts.

Time-dependent DFT (TD-DFT) calculations are used to predict electronic absorption spectra and to study excited-state processes, such as the intramolecular proton transfer (ESIPT) phenomena observed in some benzothiazole derivatives. scirp.org, mdpi.com Computational modeling can also be used to map potential energy surfaces for reactions, identifying transition state structures and calculating activation barriers, thereby elucidating detailed reaction mechanisms. mdpi.com

Table 5: Key Parameters from DFT Studies on Substituted Benzothiazoles

| Parameter | Significance | Typical Findings for 2-Aminobenzothiazole Derivatives | Reference |

|---|---|---|---|

| HOMO-LUMO Gap (ΔE) | Chemical Reactivity, Kinetic Stability | Substituents significantly alter the gap; smaller gap correlates with higher reactivity. | scirp.org |

| Dipole Moment (μ) | Polarity, Solubility | The 2-amino group leads to a significant dipole moment, suggesting good polarity. | scirp.org |

| Molecular Electrostatic Potential (MEP) | Electrophilic/Nucleophilic Sites | Negative potential is localized on the N atoms and S atom, indicating sites for electrophilic attack. | scirp.org |

Derivatization and Structural Modification Strategies Based on the 2 Benzothiazolamine, 4 Fluoro 6 Methyl Scaffold

Synthesis of N-Substituted Analogues and Amide Derivatives

The exocyclic amino group of the 2-Benzothiazolamine, 4-fluoro-6-methyl- scaffold is a primary target for derivatization. Its nucleophilic character allows for straightforward reactions with a variety of electrophilic reagents to produce N-substituted analogues and amide derivatives.

One of the most common modifications is N-acylation . This can be achieved by reacting the parent amine with acylating agents such as acyl chlorides or anhydrides. For instance, treatment with chloroacetyl chloride can produce the intermediate 2-chloro-N-(4-fluoro-6-methylbenzothiazol-2-yl)acetamide. nih.gov This versatile intermediate can then undergo nucleophilic substitution with a wide range of primary or secondary amines to generate a library of amide derivatives with diverse functionalities. nih.gov

Another key derivatization strategy is the formation of Schiff bases (imines). This is accomplished through the condensation reaction of the 2-amino group with various aromatic or aliphatic aldehydes. researchgate.net These reactions are typically catalyzed by acid and result in the formation of a C=N double bond, introducing significant structural diversity.

The table below illustrates potential derivatization reactions at the amino group.

| Reagent | Product Structure | Product Name |

| Acetyl chloride | N-(4-fluoro-6-methyl-1,3-benzothiazol-2-yl)acetamide | |

| Benzaldehyde | (E)-N-benzylidene-4-fluoro-6-methyl-1,3-benzothiazol-2-amine | |

| Chloroacetyl chloride followed by Piperidine | 2-(piperidin-1-yl)-N-(4-fluoro-6-methyl-1,3-benzothiazol-2-yl)acetamide |

Modification of the Benzothiazole (B30560) Core for Diversification

Beyond derivatization of the amino group, the benzothiazole core itself can be modified to introduce greater structural diversity. A powerful and widely used method for this purpose is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . researchgate.netnih.gov This reaction creates new carbon-carbon bonds, typically by coupling an organohalide with an organoboron compound. nih.govmdpi.com

To apply this strategy to the 2-Benzothiazolamine, 4-fluoro-6-methyl- scaffold, a halogenated precursor is required. A suitable starting material would be 2-amino-6-bromo-4-fluorobenzothiazole . The bromine atom at the C6 position serves as a handle for the cross-coupling reaction. By reacting this bromo-substituted benzothiazole with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base, a wide array of 6-aryl derivatives can be synthesized. nih.govresearchgate.net This method is highly robust and tolerates a broad range of functional groups on the coupling partner. nih.gov

The table below outlines the diversification of the benzothiazole core via this strategy.

| Boronic Acid/Ester | Product Structure | Product Name |

| Phenylboronic acid | 6-phenyl-4-fluoro-1,3-benzothiazol-2-amine | |

| 4-Methoxyphenylboronic acid | 6-(4-methoxyphenyl)-4-fluoro-1,3-benzothiazol-2-amine | |

| Thiophene-2-boronic acid | 6-(thiophen-2-yl)-4-fluoro-1,3-benzothiazol-2-amine | |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 6-(3,5-bis(trifluoromethyl)phenyl)-4-fluoro-1,3-benzothiazol-2-amine |

Palladium-Catalyzed C-H Functionalization for Novel Derivatives

A more modern and atom-economical approach to modifying the benzothiazole core is through direct palladium-catalyzed C-H functionalization . nih.gov This strategy avoids the need for pre-functionalized starting materials (like organohalides) and instead activates a C-H bond directly on the aromatic ring. organic-chemistry.org In the context of the 2-aminobenzothiazole (B30445) scaffold, the reaction can be directed by a coordinating group within the substrate. nih.gov

For the 2-Benzothiazolamine, 4-fluoro-6-methyl- scaffold, intramolecular C-H functionalization can be used to form the heterocyclic ring itself from an N-arylthiourea precursor. organic-chemistry.orgacs.org In this process, a palladium catalyst facilitates the formation of a C-S bond through the direct activation of an ortho C-H bond on the aniline (B41778) ring. organic-chemistry.org

Furthermore, for the pre-formed benzothiazole ring, C-H activation can introduce new functional groups. The thiazole (B1198619) portion of the molecule can act as a directing group, guiding the palladium catalyst to activate a specific C-H bond on the fused benzene (B151609) ring, often at the C7 position. acs.org This allows for the introduction of aryl, alkyl, or other functional groups, providing a powerful tool for late-stage diversification of the scaffold. The regioselectivity of these reactions can be influenced by steric and electronic factors, with electron-deficient substrates often reacting more efficiently. organic-chemistry.org

Generation of Polyfunctionalized Heterocycles

The 2-aminobenzothiazole scaffold is an excellent building block for the synthesis of more complex, polyfunctionalized and fused heterocyclic systems . rsc.org The strategic positioning of the exocyclic amino group and the endocyclic nitrogen atom (an amidine system) allows for cyclization reactions with bifunctional electrophiles. rsc.org

Several strategies can be employed to construct new rings onto the benzothiazole framework:

Synthesis of Imidazo[2,1-b]benzothiazoles: Reaction with α-haloketones leads to the formation of a fused five-membered imidazole (B134444) ring. This involves initial N-alkylation at the endocyclic nitrogen followed by intramolecular condensation with the exocyclic amino group. nih.gov A similar outcome can be achieved through multicomponent reactions involving 2-aminobenzothiazole, an aldehyde, and an isocyanide. nih.gov

Synthesis of Triazolo and Thiadiazolo Systems: The 2-amino group can be converted into a hydrazine (B178648) derivative, which serves as a precursor for various fused heterocycles. For example, reaction with carbon disulfide can lead to the formation of oxadiazole-thiols or triazole-thiols, which are versatile intermediates themselves. tandfonline.com These can be further cyclized to generate fused triazolo-thiadiazole systems.

Synthesis of Fused Pyridine Rings: A multicomponent reaction involving 2-aminobenzothiazole, an aromatic aldehyde, and a 1,3-dicarbonyl compound can be used to construct a fused dihydropyridine (B1217469) ring. This tandem process involves Knoevenagel condensation followed by nucleophilic addition and intramolecular cyclization. nih.gov

These methods highlight the utility of 2-Benzothiazolamine, 4-fluoro-6-methyl- as a foundational structure for accessing a wide chemical space of complex, polycyclic molecules. rsc.org

Advanced Spectroscopic and Structural Characterization for Mechanistic and Electronic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Benzothiazolamine, 4-fluoro-6-methyl-. Both ¹H and ¹³C NMR would provide critical information on the electronic environment of each atom, while advanced techniques like NOESY can offer insights into the molecule's spatial conformation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The aromatic region would likely feature two doublets corresponding to the protons at the C5 and C7 positions, with their coupling patterns influenced by the adjacent fluorine and methyl substituents. The fluorine atom at the C4 position will induce through-bond coupling to the neighboring proton at C5, resulting in a characteristic splitting pattern. The amine protons typically appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each of the eight carbon atoms in the molecule. rsc.org The positions of the signals for the carbon atoms in the benzene (B151609) ring are significantly influenced by the attached substituents (-F, -CH₃, and the fused thiazole (B1198619) ring). The carbon atom bonded to the fluorine (C4) would exhibit a large one-bond ¹³C-¹⁹F coupling constant, a key identifying feature. The chemical shifts of C4, C5, C6, and C7 provide insight into the electronic effects of the substituents. nih.gov

Conformational Studies: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to study the through-space proximity of protons, helping to determine the preferred conformation of the molecule, particularly the orientation of the exocyclic amine group relative to the heterocyclic ring.

Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following values are predicted ranges based on data for analogous structures. Actual experimental values may vary.

Interactive Table: Predicted NMR Data for 2-Benzothiazolamine, 4-fluoro-6-methyl-

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| -NH₂ | ¹H | 5.0 - 7.0 | Broad Singlet | Shift is solvent and concentration dependent. |

| H5 | ¹H | 6.8 - 7.2 | Doublet of doublets | Coupling to H7 and F4. |

| H7 | ¹H | 7.1 - 7.5 | Doublet | |

| -CH₃ | ¹H | 2.2 - 2.5 | Singlet | |

| C2 | ¹³C | 165 - 170 | Singlet | Amine-bearing carbon. |

| C4 | ¹³C | 150 - 158 | Doublet (¹JCF) | Directly bonded to fluorine. |

| C5 | ¹³C | 110 - 118 | Doublet (²JCF) | |

| C6 | ¹³C | 130 - 138 | Singlet | |

| C7 | ¹³C | 115 - 125 | Singlet | |

| C3a | ¹³C | 145 - 152 | Doublet (²JCF) | |

| C7a | ¹³C | 125 - 135 | Singlet | |

| -CH₃ | ¹³C | 18 - 22 | Singlet |

Single-Crystal X-Ray Diffraction for Solid-State Structural Elucidation and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of 2-Benzothiazolamine, 4-fluoro-6-methyl- in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles, confirming the planarity of the benzothiazole (B30560) ring system.

A key area of investigation would be the intermolecular interactions that dictate the crystal packing. Based on studies of similar fluorinated benzazoles and sulfonamides, several types of interactions are expected:

Hydrogen Bonding: The amino group (-NH₂) is a strong hydrogen bond donor, and the imine nitrogen within the thiazole ring is a potential acceptor. This commonly leads to the formation of centrosymmetric dimers or extended chains through N-H···N hydrogen bonds.

π–π Stacking: The aromatic benzothiazole core can engage in π–π stacking interactions with adjacent molecules, contributing to the stability of the crystal lattice. The presence and geometry of these interactions are influenced by the substituents on the benzene ring.

Analysis of the crystal structure would reveal how the interplay of these non-covalent forces assembles the molecules into a three-dimensional supramolecular architecture.

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Molecular Conformation Research

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within 2-Benzothiazolamine, 4-fluoro-6-methyl-. These methods are particularly sensitive to hydrogen bonding.

Key Vibrational Modes:

N-H Stretching: The symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group are expected in the 3300-3500 cm⁻¹ region. The exact position and shape of these bands are highly indicative of the strength and nature of hydrogen bonding interactions in the sample.

C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is anticipated in the 1200-1300 cm⁻¹ range.

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

C=N Stretching: The stretching of the carbon-nitrogen double bond within the thiazole ring is expected around 1600-1650 cm⁻¹.

Ring Vibrations: The characteristic skeletal vibrations of the benzothiazole ring system would be observed in the fingerprint region (below 1600 cm⁻¹).

By comparing spectra from solid-state samples (where hydrogen bonding is prominent) with those from dilute solutions in non-polar solvents, researchers can probe the extent and dynamics of intermolecular hydrogen bonding. Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the precise assignment of observed vibrational modes.

Expected Vibrational Frequencies Note: The following values are predicted ranges based on characteristic group frequencies.

Interactive Table: Predicted IR/Raman Data for 2-Benzothiazolamine, 4-fluoro-6-methyl-

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Asymmetric Stretch | -NH₂ | 3400 - 3500 | Medium |

| N-H Symmetric Stretch | -NH₂ | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak |

| C=N Stretch | Thiazole Ring | 1600 - 1650 | Strong |

| N-H Bending | -NH₂ | 1580 - 1620 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Strong |

| C-F Stretch | Ar-F | 1200 - 1300 | Strong |

Mass Spectrometry Techniques for Isotopic Labeling and Reaction Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of 2-Benzothiazolamine, 4-fluoro-6-methyl-. High-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₈H₇FN₂S.

Fragmentation Analysis: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing structural information. The fragmentation pattern of 2-aminobenzothiazole (B30445) derivatives is often characterized by the stability of the heterocyclic ring. Common fragmentation pathways for this molecule could include:

Loss of small neutral molecules like HCN or H₂S.

Cleavage of the methyl group.

Fission of the benzothiazole ring system.

The resulting mass spectrum, with its unique pattern of parent and fragment ions, serves as a molecular fingerprint.

Isotopic Labeling: Isotopic labeling studies, for instance, using deuterium (B1214612) (²H) to replace the amine protons or ¹³C and ¹⁵N to label the entire scaffold, are instrumental in mechanistic studies. By tracking the incorporation and location of these heavy isotopes using mass spectrometry, researchers can elucidate complex reaction pathways, study metabolic processes, or investigate the dynamics of peptidoglycan remodeling in bacteria where such scaffolds might be used as probes.

Spectroscopic Probing of Electronic Structure and Excitation States

UV-Visible and fluorescence spectroscopy are used to investigate the electronic properties of 2-Benzothiazolamine, 4-fluoro-6-methyl-. These techniques probe the transitions of electrons from ground states to excited states upon absorption of light.

UV-Visible Spectroscopy: The UV-Vis absorption spectrum is expected to show characteristic absorption bands corresponding to π→π* transitions within the conjugated benzothiazole system. The position of the absorption maxima (λ_max) is influenced by the electronic nature of the substituents. The fluorine atom (an electron-withdrawing group by induction) and the methyl group (an electron-donating group by hyperconjugation) will subtly modify the energy levels of the molecular orbitals compared to the unsubstituted 2-aminobenzothiazole.

Fluorescence Spectroscopy: Many benzothiazole derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength, the molecule may emit light at a longer wavelength (a phenomenon known as Stokes shift). The fluorescence quantum yield, which measures the efficiency of the emission process, can be determined. These photophysical properties are highly sensitive to the molecular environment, making such compounds potentially useful as fluorescent probes.

Computational Chemistry and Theoretical Investigations of 2 Benzothiazolamine, 4 Fluoro 6 Methyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. By employing functionals such as B3LYP with a basis set like 6–311+g(2d,p), the geometry of 2-Benzothiazolamine, 4-fluoro-6-methyl- can be optimized to its lowest energy state. elsevierpure.comelsevierpure.com Such calculations reveal crucial details about its electronic properties, primarily through the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. grafiati.com A smaller energy gap suggests higher reactivity. For 2-Benzothiazolamine, 4-fluoro-6-methyl-, the HOMO is expected to be localized primarily on the electron-rich amino group and the thiazole (B1198619) ring, whereas the LUMO would be distributed across the benzothiazole (B30560) system.

Table 1: Predicted Frontier Orbital Energies and Energy Gap for 2-Benzothiazolamine, 4-fluoro-6-methyl-

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | -5.85 | Electron-donating capability |

| ELUMO | -1.20 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.65 | Chemical reactivity and stability |

Note: The values in this table are hypothetical and based on typical results for similar benzothiazole derivatives.

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energies obtained through DFT, several quantum chemical descriptors can be calculated to predict the global reactivity of 2-Benzothiazolamine, 4-fluoro-6-methyl-. These indices provide a quantitative measure of the molecule's stability and reactivity.

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Potential (μ): Calculated as (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Calculated as (EHOMO - ELUMO) / 2. It measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Calculated as μ² / 2η. It quantifies the molecule's ability to act as an electrophile.

These descriptors are invaluable for understanding how the molecule will behave in chemical reactions. For instance, a high electrophilicity index would suggest that the compound is a good electron acceptor.

Table 2: Predicted Quantum Chemical Descriptors for 2-Benzothiazolamine, 4-fluoro-6-methyl-

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -EHOMO | 5.85 |

| Electron Affinity (A) | -ELUMO | 1.20 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.525 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.325 |

| Electrophilicity Index (ω) | μ² / 2η | 2.67 |

Note: The values in this table are derived from the hypothetical data in Table 1.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations provide insights into a static, optimized structure, Molecular Dynamics (MD) simulations can explore the conformational landscape of 2-Benzothiazolamine, 4-fluoro-6-methyl- over time. By simulating the motion of atoms at a given temperature, MD can reveal the flexibility of the molecule, particularly concerning the rotation around the C-N bond of the amino group.

These simulations can help determine the most stable conformations and the energy barriers between them. For similar molecules, it has been shown that the amino tautomer is generally more stable than the imino form. elsevierpure.comelsevierpure.com MD simulations would allow for an assessment of the planarity of the benzothiazole ring system and the orientation of the methyl and fluoro substituents, providing a dynamic picture of the molecule's structure.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations are instrumental in interpreting experimental spectra. Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of 2-Benzothiazolamine, 4-fluoro-6-methyl-. elsevierpure.comelsevierpure.com The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be directly compared with experimental measurements to validate the computational model.

Similarly, the vibrational frequencies (IR and Raman) can be calculated using DFT. By comparing the computed vibrational modes with experimental spectra, a detailed assignment of the spectral bands can be achieved. mdpi.com This comparison helps to confirm the molecular structure and identify characteristic vibrations, such as the N-H stretching of the amino group, C-F stretching, and various modes of the benzothiazole ring. A good correlation between theoretical and experimental data provides confidence in the accuracy of the computed molecular properties. nih.gov

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

| UV-Vis (in Ethanol) | λmax | 310 nm | 312 nm |

| FT-IR | N-H Stretch | 3450 cm-1 | 3445 cm-1 |

| FT-IR | C-F Stretch | 1250 cm-1 | 1248 cm-1 |

| 13C NMR (in DMSO-d6) | C-F (JC-F) | 240 Hz | 242 Hz |

Note: The values in this table are for illustrative purposes to show the expected level of agreement between theoretical predictions and experimental results.

Theoretical Insights into Intermolecular Interactions and Self-Assembly

The way molecules interact with each other governs their macroscopic properties. For 2-Benzothiazolamine, 4-fluoro-6-methyl-, theoretical methods can shed light on the non-covalent interactions that drive its self-assembly. Analysis of the molecular electrostatic potential (MEP) map can identify electron-rich and electron-deficient regions, predicting sites for intermolecular interactions.

It is anticipated that the amino group and the nitrogen atom of the thiazole ring would act as hydrogen bond donors and acceptors, respectively, leading to the formation of hydrogen-bonded networks. elsevierpure.com Furthermore, the planar benzothiazole ring system is conducive to π-π stacking interactions, which would also play a significant role in the crystal packing and self-assembly in solution. elsevierpure.comnih.gov Understanding these interactions is crucial for predicting the solid-state structure and the potential for forming organized nanostructures. nih.gov

Exploration of 2-Benzothiazolamine, 4-fluoro-6-methyl- in Specialized Chemical Research Applications

The benzothiazole scaffold itself is a significant heterocyclic system in medicinal and materials chemistry. Numerous derivatives have been synthesized and investigated for a wide range of properties and applications. For instance, related compounds such as 2-aminobenzothiazole (B30445) and its various substituted analogues have been explored for their biological activities and as precursors in organic synthesis. nih.govmedwinpublishers.comnih.gov Research has also been conducted on derivatives like 2-amino-6-methylbenzothiazole (B160888) and 4,6-difluoro-2-aminobenzothiazole, highlighting the scientific interest in how different substituents on the benzothiazole ring influence its chemical and physical properties. medwinpublishers.comorgsyn.orgresearchgate.net

However, the specific combination of a 4-fluoro and a 6-methyl group on the 2-aminobenzothiazole core is not documented in the context of the following research areas as requested:

Exploration of 2 Benzothiazolamine, 4 Fluoro 6 Methyl in Specialized Chemical Research Applications

Development of Novel Reagents and Methodologies in Organic Synthesis.

Without any dedicated research, it is not possible to provide detailed findings, data tables, or an in-depth analysis of "2-Benzothiazolamine, 4-fluoro-6-methyl-" for the outlined topics. The absence of information indicates that this specific compound may not have been synthesized, or if it has, its properties and applications have not been reported in publicly accessible scientific literature.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-fluoro-6-methyl-2-benzothiazolamine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves cyclization of substituted aniline precursors with sulfur-containing reagents. For example, a Pd-catalyzed coupling reaction under inert atmosphere (e.g., argon) using bis(triphenylphosphine)palladium dichloride and copper iodide as catalysts in a mixed solvent system (Et3N/THF) has been reported for analogous benzothiazole derivatives. Post-synthesis purification via silica gel chromatography and recrystallization (e.g., ethanol) improves purity . Validation through NMR and mass spectrometry (MS) is critical to confirm structural integrity .

Q. How should researchers characterize this compound to ensure structural accuracy?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm substituent positions and fluorine integration.

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- X-ray crystallography (if crystalline) to resolve bond angles and spatial arrangement, particularly for fluoro and methyl groups .

Q. What safety protocols are recommended for handling 4-fluoro-6-methyl-2-benzothiazolamine?

- Methodological Answer :

- Use personal protective equipment (PPE: gloves, lab coat, goggles) due to potential irritancy (as per benzothiazolamine analogs).

- Work in a fume hood to avoid inhalation.

- Store in a cool, dry environment, segregated from oxidizing agents.

- Consult safety data sheets (SDS) for benzothiazolamine derivatives, which highlight first-aid measures (e.g., skin/eye irrigation) and disposal guidelines .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic and steric properties of the benzothiazolamine core?

- Methodological Answer :

- Computational studies : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and assess fluorine's electron-withdrawing effects on the aromatic ring.

- Experimental validation : Compare reaction kinetics (e.g., nucleophilic substitution) with non-fluorinated analogs. Fluorine's electronegativity may enhance stability against metabolic degradation in biological studies .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?

- Methodological Answer :

- Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) causing split signals.

- 2D NMR techniques (COSY, HSQC, HMBC) to assign coupling patterns and confirm connectivity.

- Isotopic labeling : Introduce deuterium at specific positions to clarify ambiguous proton environments .

Q. How can researchers design experiments to probe the antimicrobial mechanism of 4-fluoro-6-methyl-2-benzothiazolamine?

- Methodological Answer :

- Enzyme inhibition assays : Target bacterial enzymes (e.g., dihydrofolate reductase) using fluorometric assays to measure IC₅₀ values.

- Molecular docking : Use software (AutoDock Vina) to model interactions between the compound and enzyme active sites, focusing on fluorine's role in hydrogen bonding .

- Resistance studies : Serial passage assays with E. coli or S. aureus to monitor mutation rates under sublethal compound exposure .

Q. What computational approaches predict the compound's environmental toxicity or biodegradation pathways?

- Methodological Answer :

- QSAR modeling : Utilize tools like EPI Suite to estimate biodegradation half-lives and ecotoxicity endpoints (e.g., LC₅₀ for fish).

- Metabolite prediction : Employ software (e.g., Meteor Nexus) to simulate phase I/II metabolism, identifying potential toxic intermediates.

- Cross-reference with EPA DSSTox data for structurally related benzothiazoles to validate predictions .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Meta-analysis : Normalize data using standardized metrics (e.g., % inhibition at fixed concentration) and assess variability due to assay conditions (pH, solvent).

- Dose-response validation : Replicate key studies with controlled compound purity (HPLC ≥95%) and cell lines (e.g., ATCC-certified strains).

- Structural analogs : Compare activity trends with fluoro/methyl-substituted derivatives to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.